2-{[5-(3-aminoprop-1-yn-1-yl)thiophen-3-yl]formamido}-N-propylpropanamide hydrochloride
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Overview
Description
2-{[5-(3-aminoprop-1-yn-1-yl)thiophen-3-yl]formamido}-N-propylpropanamide hydrochloride is a synthetic organic compound with a molecular weight of 329.85 g/mol It is characterized by the presence of a thiophene ring, an amide group, and an alkyne functional group
Preparation Methods
The synthesis of 2-{[5-(3-aminoprop-1-yn-1-yl)thiophen-3-yl]formamido}-N-propylpropanamide hydrochloride involves multiple steps. The general synthetic route includes the following steps:
Formation of the thiophene ring: The thiophene ring is synthesized through a series of reactions involving sulfur and carbon sources.
Introduction of the alkyne group: The alkyne group is introduced via a coupling reaction, such as the Sonogashira coupling, which involves the reaction of an alkyne with a halogenated thiophene derivative.
Amidation reaction: The amide group is formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Hydrochloride formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial production methods typically involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-{[5-(3-aminoprop-1-yn-1-yl)thiophen-3-yl]formamido}-N-propylpropanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the alkyne group to an alkene or alkane.
Substitution: The compound can undergo substitution reactions, where functional groups on the thiophene ring or the amide group are replaced by other groups.
Scientific Research Applications
2-{[5-(3-aminoprop-1-yn-1-yl)thiophen-3-yl]formamido}-N-propylpropanamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-{[5-(3-aminoprop-1-yn-1-yl)thiophen-3-yl]formamido}-N-propylpropanamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar compounds to 2-{[5-(3-aminoprop-1-yn-1-yl)thiophen-3-yl]formamido}-N-propylpropanamide hydrochloride include other thiophene derivatives and amide-containing compounds. These compounds share structural similarities but differ in their functional groups and overall chemical properties.
Properties
Molecular Formula |
C14H20ClN3O2S |
---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
5-(3-aminoprop-1-ynyl)-N-[1-oxo-1-(propylamino)propan-2-yl]thiophene-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C14H19N3O2S.ClH/c1-3-7-16-13(18)10(2)17-14(19)11-8-12(20-9-11)5-4-6-15;/h8-10H,3,6-7,15H2,1-2H3,(H,16,18)(H,17,19);1H |
InChI Key |
ZSFCBJRMYTZAFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C(C)NC(=O)C1=CSC(=C1)C#CCN.Cl |
Origin of Product |
United States |
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